2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a thiazole ring fused with a pyridine ring, along with various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine involves multiple steps, typically starting with the preparation of the thiazole ring followed by its fusion with the pyridine ring. One common synthetic route includes the reaction of 2-chloro-6-methylpyridine with 2-ethyl-4-(3-methylphenyl)-1,3-thiazole under specific conditions . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
When compared to similar compounds, 2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine stands out due to its unique combination of substituents and ring structures. Similar compounds include:
2-Chloro-N-(4-ethylhexyl)acetamide: Another chloro-substituted compound with different biological activities.
4-(3-chloro-4-methylphenyl)-4-oxobutanoic acid: A compound with a similar aromatic structure but different functional groups.
Properties
CAS No. |
365430-23-5 |
---|---|
Molecular Formula |
C18H17ClN2S |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
5-(2-chloro-6-methylpyridin-4-yl)-2-ethyl-4-(3-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C18H17ClN2S/c1-4-16-21-17(13-7-5-6-11(2)8-13)18(22-16)14-9-12(3)20-15(19)10-14/h5-10H,4H2,1-3H3 |
InChI Key |
COQBFEHHMJUQMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC(=C2)C)Cl)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.